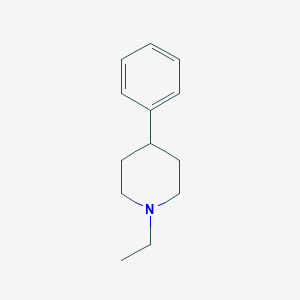

1-Ethyl-4-phenylpiperidine

説明

1-Ethyl-4-phenylpiperidine is a piperidine derivative characterized by an ethyl group at the 1-position and a phenyl group at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their roles in medicinal chemistry, particularly in central nervous system (CNS) targeting, due to their ability to cross the blood-brain barrier .

特性

分子式 |

C13H19N |

|---|---|

分子量 |

189.30 g/mol |

IUPAC名 |

1-ethyl-4-phenylpiperidine |

InChI |

InChI=1S/C13H19N/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |

InChIキー |

JYMZRBDMDIWMSE-UHFFFAOYSA-N |

正規SMILES |

CCN1CCC(CC1)C2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl 4-phenyl-1-(2-tetrahydrofurfuryloxyethyl)piperidine-4-carboxylate (TA 48)

- Structure : Features a tetrahydrofurfuryloxyethyl group at the 1-position and an ester group at the 4-position.

- Key Differences :

- The ester moiety increases polarity, reducing blood-brain barrier penetration compared to 1-Ethyl-4-phenylpiperidine.

- The tetrahydrofurfuryloxyethyl group introduces steric bulk and oxygen atoms, altering receptor-binding kinetics.

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Structure : Contains acetyl and methoxyphenyl substituents.

- The acetyl group at the 1-position may reduce metabolic stability compared to the ethyl group in 1-Ethyl-4-phenylpiperidine.

- Applications : Exhibits antimicrobial and antimalarial activities due to the methoxyphenyl groups’ ability to disrupt microbial membranes .

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structure : Includes hydroxyl, diphenyl, and piperidinyl acetyl groups.

- Key Differences: The hydroxyl group enables hydrogen bonding, improving solubility but reducing CNS penetration.

- Research Findings : Demonstrates antitumor activity in vitro, attributed to the piperidinyl acetyl moiety’s interaction with DNA topoisomerases .

1-Benzyl-4-phenylamino-4-piperidinecarboxamide

- Structure: Substituted with benzyl, phenylamino, and carboxamide groups.

- Key Differences: The carboxamide group increases hydrogen-bonding capacity, improving solubility but limiting lipid bilayer penetration. Benzyl and phenylamino groups may enhance affinity for opioid receptors, though with increased risk of off-target effects.

- Synthesis : Requires reductive amination and coupling steps, making it more synthetically complex than 1-Ethyl-4-phenylpiperidine .

Structural and Pharmacological Data Table

*Predicted using fragment-based methods.

Research Findings and Implications

- Synthetic Accessibility : 1-Ethyl-4-phenylpiperidine’s simpler structure allows for fewer synthetic steps (e.g., alkylation of piperidine) compared to analogs requiring esterification or reductive amination .

- Biological Activity: While derivatives with methoxy or hydroxyl groups show pronounced antimicrobial or antitumor effects, 1-Ethyl-4-phenylpiperidine’s lack of polar groups may limit these activities .

- Safety Profile : Ethyl-substituted piperidines generally exhibit lower acute toxicity than analogs with reactive groups (e.g., esters or hydroxyls), as seen in safety data for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。